

# Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 4-benzylmorpholine-3-carboxylate

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## Compound of Interest

Compound Name: *Ethyl 4-benzylmorpholine-3-carboxylate*

Cat. No.: *B164935*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for **Ethyl 4-benzylmorpholine-3-carboxylate**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data alongside a detailed, literature-derived synthetic methodology. This information is intended to support research and development activities where this molecule is a target or intermediate.

## Molecular Structure

**Ethyl 4-benzylmorpholine-3-carboxylate** is a substituted morpholine derivative featuring a benzyl group at the 4-position (nitrogen atom) and an ethyl carboxylate group at the 3-position.

Chemical Structure:

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Figure 1: Chemical structure of **Ethyl 4-benzylmorpholine-3-carboxylate**.

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 4-benzylmorpholine-3-carboxylate**. These predictions are based on established principles of NMR, IR, and mass spectrometry and provide expected values for key signals.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.25-7.40	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
4.10-4.25	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
3.80-3.95	m	1H	Morpholine H-5a
3.60-3.75	m	1H	Morpholine H-5b
3.50-3.60	d	1H	N-CH <sub>2</sub> -Ph (a)
3.40-3.50	d	1H	N-CH <sub>2</sub> -Ph (b)
3.20-3.30	dd	1H	Morpholine H-3
2.80-2.95	m	1H	Morpholine H-2a
2.55-2.70	m	1H	Morpholine H-6a
2.30-2.45	m	1H	Morpholine H-2b
2.10-2.25	m	1H	Morpholine H-6b
1.20-1.30	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (ppm)	Assignment
172.0	C=O (Ester)
138.0	Aromatic C (quaternary)
129.0	Aromatic CH
128.5	Aromatic CH
127.5	Aromatic CH
67.0	Morpholine C-5
61.0	-OCH <sub>2</sub> CH <sub>3</sub>
60.0	N-CH <sub>2</sub> -Ph
58.0	Morpholine C-3
54.0	Morpholine C-2
51.0	Morpholine C-6
14.0	-OCH <sub>2</sub> CH <sub>3</sub>

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3000	Medium	Aromatic C-H stretch
2980-2800	Medium	Aliphatic C-H stretch
1735	Strong	C=O stretch (Ester)
1495, 1450	Medium	Aromatic C=C stretch
1180	Strong	C-O stretch (Ester)
1120	Strong	C-O-C stretch (Morpholine ether)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
249.14	[M] <sup>+</sup> (Molecular Ion)
176.10	[M - CO <sub>2</sub> Et] <sup>+</sup>
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The synthesis of **Ethyl 4-benzylmorpholine-3-carboxylate** can be achieved through the N-benylation of a suitable precursor, ethyl morpholine-3-carboxylate. The following protocol is a representative procedure based on established methods for the synthesis of substituted morpholines.

### Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate

This synthesis involves a two-step process: the formation of the morpholine ring followed by N-alkylation.

#### Step 1: Synthesis of Ethyl morpholine-3-carboxylate

A common route to substituted morpholines involves the cyclization of amino alcohols.



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Figure 2: Workflow for the synthesis of the precursor.

Materials:

- Diethanolamine
- Ethyl glyoxalate

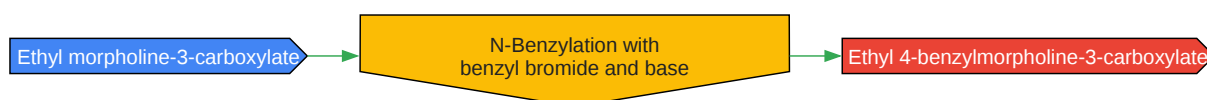
- Toluene
- p-Toluenesulfonic acid (catalyst)
- Dean-Stark apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and condenser, add diethanolamine (1 equivalent), ethyl glyoxalate (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene.
- Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
- After completion, cool the reaction mixture to room temperature.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield ethyl morpholine-3-carboxylate.

Step 2: N-Benzylation to Yield **Ethyl 4-benzylmorpholine-3-carboxylate**

This step introduces the benzyl group onto the nitrogen of the morpholine ring.



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Figure 3: Workflow for the N-benylation step.

Materials:

- Ethyl morpholine-3-carboxylate (from Step 1)
- Benzyl bromide
- Potassium carbonate (or another suitable base)
- Acetonitrile (or another suitable polar aprotic solvent)

Procedure:

- Dissolve ethyl morpholine-3-carboxylate (1 equivalent) in acetonitrile in a round-bottom flask.
- Add potassium carbonate (1.5 equivalents) to the solution.
- Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension at room temperature.
- Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and stir for several hours.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Ethyl 4-benzylmorpholine-3-carboxylate**.

Disclaimer: The spectroscopic data provided in this document are predicted and should be used for reference purposes only. Experimental verification is recommended. The synthetic protocols are based on established chemical literature and should be performed by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.

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